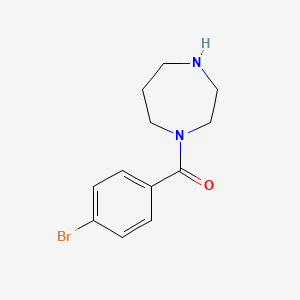

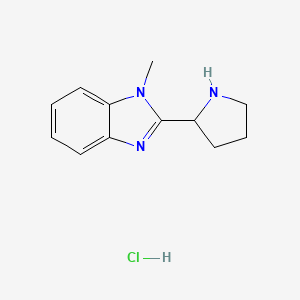

1-Cyclohexanecarbonyl-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,4-diazepane cores has undergone significant development in recent years . The synthesis involves a broad substrate scope under mild reaction conditions, providing benzo [b] [1,4]diazepines in up to 90% yield . The synthesis of 1,4-diazepane cores from N-propargylamines has seen explosive growth due to high atom economy and shorter synthetic routes .

Molecular Structure Analysis

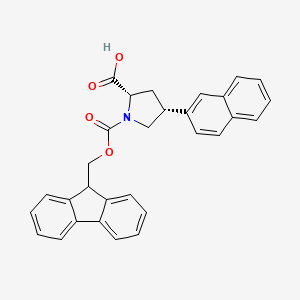

The molecular weight of 1-Cyclohexanecarbonyl-1,4-diazepane is 210.32 g/mol. The molecule contains a total of 47 bonds, including 21 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 six-membered ring, and 1 seven-membered ring .

Chemical Reactions Analysis

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .

Physical And Chemical Properties Analysis

1-Cyclohexanecarbonyl-1,4-diazepane is a colorless oily liquid that is soluble in polar solvents . It has a molecular weight of 210.32 g/mol and a molecular formula of C12H22N2O.

科学的研究の応用

Biocatalytic Synthesis

1-Cyclohexanecarbonyl-1,4-diazepane is used in the field of biocatalysis. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .

Synthesis from N-propargylamines

Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years . 1-Cyclohexanecarbonyl-1,4-diazepane can be synthesized from N-propargylamines, making it a versatile building block in organic synthesis .

Pharmaceutical Applications

Chiral 1,4-diazepanes, such as 1-Cyclohexanecarbonyl-1,4-diazepane, are important structural units with diverse biological properties and pharmaceutical importance . They are used in the synthesis of natural products and pharmaceuticals .

Production of Chiral Amines

1-Cyclohexanecarbonyl-1,4-diazepane can be used in the production of chiral amines via imine reductase-catalyzed intramolecular reductive amination . This process is important in the pharmaceutical industry .

Synthesis of Natural Products

1-Cyclohexanecarbonyl-1,4-diazepane is used in the synthesis of natural products . Its unique structure makes it a valuable component in the creation of complex natural products .

Research and Development

1-Cyclohexanecarbonyl-1,4-diazepane is used in research and development. It’s a useful compound for researchers studying various chemical reactions and processes .

将来の方向性

特性

IUPAC Name |

cyclohexyl(1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h11,13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBFTVRKHGFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexanecarbonyl-1,4-diazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)